
Pyrrolidin-2-OL
説明
Pyrrolidin-2-OL, also known as 2-hydroxypyrrolidine, is a five-membered nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, which is a saturated analog of pyrrole. This compound is characterized by the presence of a hydroxyl group attached to the second carbon of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Synthetic Routes and Reaction Conditions:
From Pyrrolidine: this compound can be synthesized by the hydroxylation of pyrrolidine.
From 2-Pyrrolidone: Another method involves the reduction of 2-pyrrolidone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-pyrrolidone. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as nickel or palladium .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines, alkylating agents
Major Products Formed:
Oxidation: 2-Pyrrolidone
Reduction: Pyrrolidine
Substitution: Various substituted pyrrolidines depending on the reagent used
科学的研究の応用
Pyrrolidin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of Pyrrolidin-2-OL and its derivatives involves their interaction with specific molecular targets in biological systems. These targets include enzymes, receptors, and ion channels. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes or binding pockets of receptors, leading to modulation of their activity . The compound’s ability to interact with multiple targets makes it a valuable scaffold in drug discovery .
類似化合物との比較
Pyrrolidin-2-OL can be compared with other similar compounds such as:
Pyrrolidine: Unlike this compound, pyrrolidine lacks a hydroxyl group, which limits its functionalization potential.
2-Pyrrolidone: This compound is an oxidized form of this compound and is used as a precursor in its synthesis.
Uniqueness: this compound’s unique feature is the presence of a hydroxyl group at the second carbon, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile and valuable compound in various fields of research and industry .
特性
IUPAC Name |
pyrrolidin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-2-1-3-5-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUWNWVXAYLZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


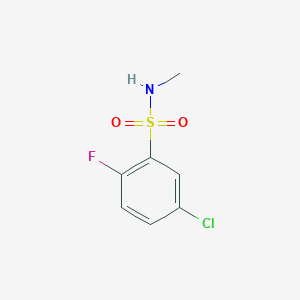

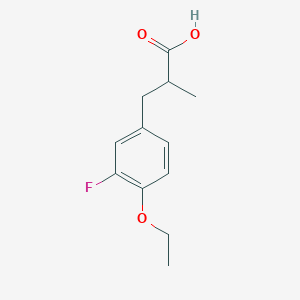
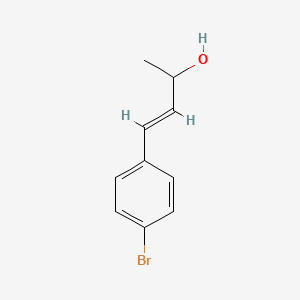
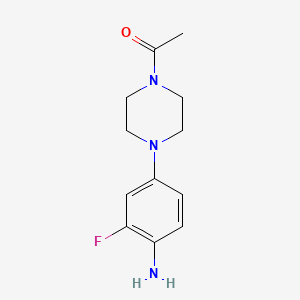
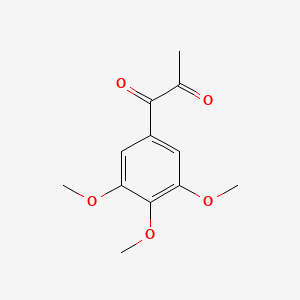
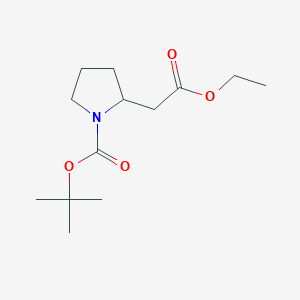
![Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B7900518.png)
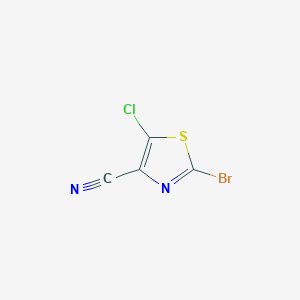
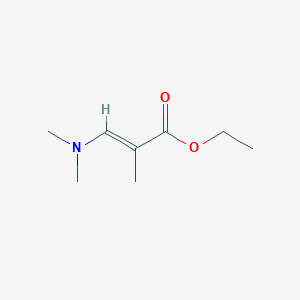
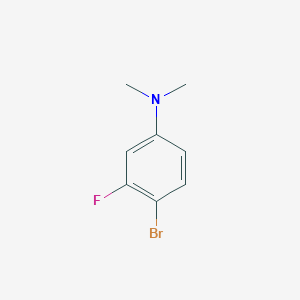
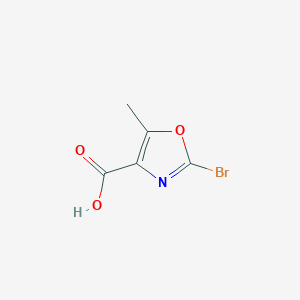

![Naphtho[1,2-d]oxazol-2-ylamine](/img/structure/B7900568.png)
